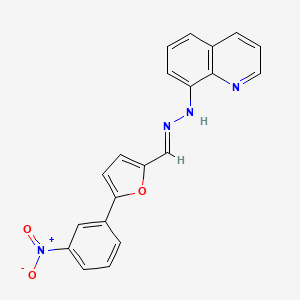
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as DNOC, is a synthetic organic compound that has been widely used in the field of agriculture as an herbicide. DNOC is a yellow crystalline powder that is slightly soluble in water and highly soluble in organic solvents. Although DNOC has been used as an herbicide for many years, its toxicity and potential health hazards have raised concerns among scientists and researchers.
作用机制
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone acts as a photosynthetic inhibitor by disrupting the electron transport chain in chloroplasts. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone also disrupts the synthesis of chlorophyll, which is responsible for the green color of plants. As a result, plants treated with (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exhibit chlorosis, stunted growth, and eventually die.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have toxic effects on both plants and animals. In plants, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone inhibits photosynthesis and disrupts the synthesis of chlorophyll, leading to chlorosis and stunted growth. In animals, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can cause skin irritation, respiratory problems, and gastrointestinal distress. Long-term exposure to (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been linked to liver and kidney damage, as well as cancer.
实验室实验的优点和局限性
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a potent herbicide that can be used to control a wide range of weed species. It is relatively inexpensive and easy to synthesize. However, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is highly toxic and poses a risk to both humans and the environment. Therefore, it must be handled with care and disposed of properly.
未来方向
There are several future directions for research on (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of safer and more environmentally friendly herbicides. Another area of research is the study of the molecular mechanisms of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone toxicity in plants and animals. Additionally, there is a need for more research on the potential health hazards of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exposure in humans. Overall, the future of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone research is focused on finding safer and more effective ways to control weeds while minimizing the risk to human health and the environment.
合成方法
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can be synthesized by the reaction of 2,4-dichloro-5-nitrophenol with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
科学研究应用
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been extensively studied in the field of agriculture as an herbicide. It has been used to control weeds in various crops such as cotton, corn, soybeans, and wheat. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has also been used to control invasive plant species in natural ecosystems. In addition to its use as an herbicide, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been studied for its potential as a fungicide and insecticide.
属性
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXYKNQGUEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
